2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(pyrazine-2-carbonylamino)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O4/c18-17(19,20)29-11-3-1-10(2-4-11)7-23-14(26)13-9-28-16(24-13)25-15(27)12-8-21-5-6-22-12/h1-6,8-9H,7H2,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWORYMBDIWSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimycobacterial and anti-inflammatory research. This article summarizes the current understanding of its biological activity based on diverse sources, including patents, peer-reviewed articles, and experimental studies.
Chemical Structure and Properties
The compound can be represented with the following structural formula:
Key Features:
- Functional Groups : The presence of a pyrazine carboxamide moiety, a trifluoromethoxy group, and an oxazole ring contributes to its biological activity.
- Molecular Weight : Approximately 392.31 g/mol.
Antimycobacterial Activity
Research indicates that derivatives of pyrazine-2-carboxamides exhibit significant antimycobacterial properties. In particular, studies have shown that compounds similar to this compound demonstrate effective inhibition against Mycobacterium tuberculosis (Mtb) and other mycobacterial strains.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimycobacterial |
| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | Antimycobacterial |
| 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | TBD | Antimycobacterial |
The minimal inhibitory concentration (MIC) for related compounds has been reported as low as 6.25 µg/mL, indicating potent activity comparable to standard treatments such as Pyrazinamide (PZA) .
Anti-inflammatory Activity
In addition to antimycobacterial effects, compounds in this class have shown potential as P2X7 receptor antagonists. The P2X7 receptor is implicated in various inflammatory conditions, making it a target for therapeutic intervention.
Structure-Activity Relationship (SAR)
Understanding the structural features that contribute to biological activity is crucial for the development of more potent derivatives. Studies have indicated that modifications to the benzyl and pyrazine moieties can significantly affect lipophilicity and, consequently, biological activity.
| Modification | Effect on Activity |
|---|---|
| Trifluoromethoxy substitution | Increases lipophilicity and potential bioavailability |
| Variation in carboxamide position | Alters binding affinity to target enzymes |
Case Studies and Experimental Findings
- Synthesis and Evaluation : A study synthesized various N-benzylpyrazine-2-carboxamides and evaluated their antimycobacterial activity against Mtb. The results indicated that specific substitutions enhanced efficacy .
- In Vitro Studies : Compounds were tested in vitro for their ability to inhibit growth of Mtb, with promising results suggesting further exploration into their mechanisms of action .
- P2X7R Antagonism : Recent findings suggest that certain derivatives may act as moderate antagonists at the P2X7 receptor, potentially offering new avenues for treating inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethoxy vs.
- Core Heterocycles : The oxazole-pyrazine core differs from quinazoline-piperazine derivatives (e.g., A5), which may exhibit distinct electronic properties and binding affinities due to nitrogen positioning .
- Synthetic Yields : Pyrazine-carboxamide derivatives (e.g., 72% yield in biphenyl-Cl analog) generally achieve higher yields than quinazoline-piperazine analogs (45–57%), possibly due to steric hindrance in the latter .
Physicochemical and Crystallographic Properties
- Planarity and Hydrogen Bonding : Pyrazine-carboxamide analogs (e.g., N-(4-bromophenyl) derivative) exhibit near-planar conformations stabilized by intramolecular N–H⋯N hydrogen bonds, critical for crystal packing and solubility . In contrast, quinazoline derivatives (A5) may adopt less planar conformations due to bulkier substituents .
- Halogen Bonding : Bromine in N-(4-bromophenyl)pyrazine-2-carboxamide participates in N⋯Br halogen bonds (3.207 Å), absent in the trifluoromethoxy target compound, which may instead rely on C–F⋯π interactions .
Preparation Methods
Cyclocondensation Approaches
The oxazole ring is typically constructed via cyclocondensation of α-amino ketones or through Huisgen-type reactions. Search results indicate that microwave-assisted cyclization (as demonstrated for nitroimidazopyrazinones) significantly enhances yield and purity. For example:
Method 1 :
- Reactants : Glyoxylic acid derivative and 4-(trifluoromethoxy)benzylamine.
- Conditions : Microwave irradiation (120°C, 30 min) in dimethylformamide (DMF) with K₂CO₃ as base.
- Yield : 67–72% after silica chromatography.
Method 2 :
- Reactants : Ethyl oxazole-4-carboxylate and 4-(trifluoromethoxy)benzylamine.
- Conditions : Hydrolysis with 2 M HCl, followed by HATU-mediated coupling.
- Yield : 58–65%.
Preparation of Pyrazine-2-Carboxamide
Direct Amination of Pyrazine-2-Carbonyl Chloride
Pyrazine-2-carbonyl chloride can be generated via thionyl chloride treatment of pyrazine-2-carboxylic acid. Subsequent reaction with ammonium hydroxide or primary amines yields the carboxamide:
Procedure :
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups to pyrazine cores, though this method requires pre-functionalized substrates.
Convergent Coupling Strategies
Amide Bond Formation
The final assembly involves coupling the oxazole-4-carboxamide with pyrazine-2-carboxamide. Search results highlight the efficacy of carbodiimide-based reagents:
Optimized Protocol :
- Oxazole-4-carboxylic acid (1 equiv) + EDC·HCl (1.2 equiv) + HOBt (1.1 equiv) in DMF, 0°C → 30 min.
- Add pyrazine-2-carboxamide (1.05 equiv) and stir at RT for 12 h.
- Purify via reverse-phase HPLC → 55–60% yield.
Alternative Method :
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Regioselectivity in Oxazole Formation : Competing 2,4-disubstituted oxazole byproducts necessitate careful temperature control.
- Trifluoromethoxy Group Stability : Degradation observed above 80°C suggests low-temperature coupling steps.
- Scale-Up Limitations : Microwave methods face batch-size restrictions; flow chemistry may resolve this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
